Clonixin, chemically known as 2-(3-chloro-o-toluidino)nicotinic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and antipyretic properties. Its primary use in scientific research is as a tool for investigating inflammatory processes and pain mechanisms, particularly those related to prostaglandin synthesis. Clonixin serves as a valuable model compound for studying polymorphism in pharmaceutical solids.
Related Compounds
Clonixin Argininate
Compound Description: Clonixin argininate is a salt form of clonixin prepared by reacting clonixin with arginine. This modification significantly increases clonixin's solubility in water and various buffer solutions, thereby enhancing its dissolution rate and potentially leading to improved bioavailability compared to the parent compound [, ].
Relevance: Clonixin argininate is a structurally related prodrug of clonixin, designed to overcome the limitations of clonixin's poor water solubility and enhance its therapeutic potential. The argininate salt retains the anti-inflammatory and analgesic effects of clonixin, potentially surpassing the parent compound in efficacy [, ].
Clonixin Lysinate
Compound Description: Clonixin lysinate is another salt form of clonixin, formed by reacting clonixin with lysine. Similar to clonixin argininate, clonixin lysinate exhibits improved solubility and dissolution rates compared to clonixin [, ]. The compound also demonstrates favorable anti-inflammatory and analgesic effects [, ].
Relevance: Clonixin lysinate serves as another example of a structurally related prodrug of clonixin, aiming to enhance the parent compound's solubility and bioavailability. While sharing a similar objective with clonixin argininate, clonixin lysinate provides an alternative salt form with potentially distinct pharmacokinetic properties [, ].
49-OH Clonixin
Compound Description: 49-OH Clonixin is a key metabolite of clonixin identified in humans and rhesus monkeys [].
Relevance: The presence of 49-OH Clonixin as a major metabolite alongside clonixin in plasma and urine suggests it may contribute to the overall pharmacological activity of clonixin. This metabolite highlights the metabolic pathways of clonixin and underscores the importance of understanding its potential activity compared to the parent drug [].
5-OH Clonixin
Compound Description: 5-OH Clonixin is a minor metabolite of clonixin detected in human urine [].
Relevance: While less abundant than 49-OH Clonixin, 5-OH Clonixin represents another metabolic product of clonixin in humans. Further investigation into its activity and potential contribution to clonixin's effects is warranted [].
29-CH2OH Metabolite of Clonixin
Compound Description: This compound, chemically a 29-hydroxymethyl derivative of clonixin, is a minor metabolite detected in human urine [].
Relevance: As a minor metabolite of clonixin, the 29-CH2OH derivative may offer insights into the metabolic pathways of the parent compound. Its relatively low concentration in urine suggests it might not play a major role in clonixin's pharmacological activity, but further investigation is needed to confirm this [].
Flurbiprofen
Compound Description: Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that effectively inhibits prostaglandin synthesis. In a rabbit model, flurbiprofen solution demonstrated significant efficacy in reducing intraocular pressure and aqueous humor protein elevation induced by arachidonic acid [].
Relevance: Flurbiprofen serves as a comparator to clonixin in terms of its anti-inflammatory activity and its impact on prostaglandin synthesis. The study comparing these two compounds, along with other NSAIDs, in an ocular model highlights the relative potency of different NSAIDs in inhibiting prostaglandin-mediated ocular effects [].
Indomethacin
Compound Description: Indomethacin is a potent NSAID known for its anti-inflammatory properties and its ability to inhibit prostaglandin synthesis. Indomethacin effectively reduced intraocular pressure and aqueous humor protein elevation induced by arachidonic acid in a rabbit model []. Additionally, studies show indomethacin can reach an inner location in lipid nanocarriers [].
Relevance: Indomethacin, similar to flurbiprofen, serves as a comparator to clonixin in evaluating the relative potencies of different NSAIDs in inhibiting prostaglandin-mediated effects. The studies highlighting its efficacy in ocular models and its interaction with lipid nanocarriers provide valuable insights into its pharmacological properties and potential applications compared to clonixin [, ].
Meclofenamic Acid
Compound Description: Meclofenamic acid is an NSAID with anti-inflammatory properties. Like flurbiprofen and indomethacin, meclofenamic acid effectively reduced intraocular pressure and aqueous humor protein elevation induced by arachidonic acid in a rabbit model [].
Relevance: Meclofenamic acid serves as another comparator to clonixin in assessing the relative efficacies of various NSAIDs in inhibiting prostaglandin-mediated ocular effects. Its inclusion in comparative studies with other NSAIDs highlights the importance of evaluating different agents within this class to identify the most effective and least toxic options for ocular applications [].
Other Related Compounds Mentioned:
Aspirin [, , , ]
Phenylbutazone [, ]
Hydrocortisone acetate []
Niflumic acid [, ]
Oxyphenbutazone []
Ibuprofen []
Naproxen []
Acemetacin []
Tolmetin []
Piroxicam [, ]
Tenoxicam []
Etodolac []
Bisphenol S []
Triclopyr []
2,6-dinitro-p-cresol []
Perfluorooctanoic acid (PFOA) []
Perfluorooctanesulfonic acid (PFOS) []
2,2',4,4'-tetrahydroxybenzophenone (BP2) []
Overview
Clonixin is a nonsteroidal anti-inflammatory drug (NSAID) primarily utilized for its analgesic and anti-inflammatory properties. It is effective in treating conditions such as renal colic, muscular pain, and moderate to severe migraine attacks. Clonixin is classified as an organoammonium salt, specifically the lysine salt of clonixin, which enhances its solubility and bioavailability in therapeutic applications. The compound has gained attention in pharmacology due to its diverse mechanisms of action, including inhibition of prostaglandin synthesis.
Source and Classification
Clonixin is derived from aniline and nicotinic acid, making it an aniline-nicotinic acid derivative. Its chemical formula is C13H11ClN2O2 with a molecular weight of approximately 262.69 g/mol. The clonixin lysine salt, with the formula C19H25ClN4O4, has a molar mass of 408.88 g/mol and plays a significant role in clinical applications due to its enhanced pharmacokinetic properties.
Synthesis Analysis
Methods and Technical Details
The synthesis of clonixin typically involves several steps:
Starting Materials: The synthesis begins with 2-chloro-nicotinic acid and 3-chloro-2-methylaniline.
Reactions: The reaction proceeds through nucleophilic substitution where the amine group of 3-chloro-2-methylaniline attacks the carbon atom of the acid derivative, forming a new amide bond.
Purification: The crude product undergoes purification through column chromatography followed by recrystallization to obtain pure clonixin.
Recent studies have also explored the synthesis of novel copper(II) complexes with clonixin derivatives, which involve coordination reactions that modify the biological activity of the drug.
Molecular Structure Analysis
Structure and Data
The molecular structure of clonixin features a chloro-substituted aromatic ring connected to a nicotinic acid moiety. The compound exhibits a planar structure conducive to its interaction with biological targets.
Key Structural Features:
Aromatic rings contribute to hydrophobic interactions.
The carboxylic acid group facilitates hydrogen bonding.
Crystallographic studies have characterized various solvates of clonixin using techniques such as single-crystal X-ray diffraction, revealing insights into its solid-state properties and stability.
Chemical Reactions Analysis
Reactions and Technical Details
Clonixin undergoes various chemical reactions typical for NSAIDs:
Hydrolysis: Clonixin can be hydrolyzed under acidic or basic conditions, leading to the formation of its corresponding carboxylic acid.
Degradation Pathways: Studies have identified potential degradation pathways for clonixin, including oxidative degradation and formation of impurities like N-nitroso derivatives.
These reactions are critical for understanding the stability and shelf-life of clonixin formulations.
Mechanism of Action
Process and Data
Clonixin exerts its pharmacological effects primarily through:
Inhibition of Prostaglandin Synthesis: Clonixin inhibits cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins responsible for inflammation and pain signaling.
Antipyretic Effects: By modulating hypothalamic temperature regulation, clonixin also exhibits antipyretic properties.
Platelet Aggregation Inhibition: Clonixin affects platelet function, providing additional therapeutic benefits in certain conditions.
These mechanisms contribute to its effectiveness in managing pain and inflammation.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Physical State: Clonixin is typically found as a solid at room temperature.
Solubility: The lysine salt form enhances water solubility compared to the free acid form.
Melting Point: Clonixin exhibits a melting point range that varies depending on its crystalline form.
Relevant data include:
Molecular Weight: 262.69 g/mol for clonixin; 408.88 g/mol for the lysine salt.
LogP (Partition Coefficient): Indicates lipophilicity, affecting absorption and distribution in biological systems.
Applications
Scientific Uses
Clonixin is primarily used in clinical settings for:
Pain Management: Effective in treating chronic pain conditions such as arthritis.
Migraine Treatment: Provides relief from moderate to severe migraine attacks.
Research Applications: Investigated for potential use in developing novel therapeutic agents through complexation with metal ions like copper.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Clonixin(1-) is a monocarboxylic acid anion that is the conjugate base of clonixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a clonixin.
BRD2879 is a potent and cell-active inhibitor of IDH1-R132H with a markedly different structure from previously reported probes with (IC50 = 50 nM for inhibiting IDH1-R132H enzyme). BRD2879 represents a new structural class of mutant IDH1 inhibitors that, with optimization, may prove useful in the study of this enzyme and its role in cancer.
CG-806, also known as CG-026806, is a highly potent, non-covalent small molecule therapeutic agent, exhibiting a picomolar IC50 toward the FMS-like tyrosine kinase 3 with the Internal Tandem Duplication (FLT3-ITD and single-digit nanomolar IC50’s against Bruton’s tyrosine kinase (BTK) and its C481S mutant (BTK-C481S)). Further, CG-806 is a multi-targeted BTK / FLT3-ITD inhibitor as it impacts other relevant oncogenic targets, including the Aurora kinases (AURK), RET, MET, DDR2, and SRC kinases. CG-806 is currently being developed by Aptose Biosciences.
BRD3308 is an inhibitor of histone deacetylase 3 (HDAC3; Ki = 29 nM). It is selective for HDAC3 over HDAC1 and HDAC2 (Kis = 6,300 and 5,100 nM, respectively). BRD3308 (10 µM) reduces cytokine-induced increases in apoptosis in rat INS-1E β cells. In vivo, BRD3308 (5 mg/kg) reduces plasma glucose levels in rats and increases plasma insulin levels in rats in a hyperglycemic clamp assay as a model of type 2 diabetes. BRD3308 is a highly selective inhibitor of HDAC3, attenuating PE-mediated phosphorylation of ERK but not JNK.